2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole
Description
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound combining a naphtho[2,1-b]furan moiety with a 1,3,4-oxadiazole ring. The naphthofuran system contributes aromatic stability and electron-rich properties, while the 1,3,4-oxadiazole ring enhances bioactivity through its electron-withdrawing nature and hydrogen-bonding capacity . This hybrid structure has been synthesized via iodine-mediated cyclization of hydrazide intermediates under mild conditions, yielding derivatives with substituents such as methoxy, nitro, chloro, and methyl groups on the phenyl ring (Table 1, ). The compound exhibits moderate antimicrobial activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition zones ranging from 17–21 mm (Table 2, ).
Properties
CAS No. |
649762-90-3 |
|---|---|
Molecular Formula |
C20H12N2O2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-2-yl-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H12N2O2/c1-2-7-14(8-3-1)19-21-22-20(24-19)18-12-16-15-9-5-4-6-13(15)10-11-17(16)23-18/h1-12H |
InChI Key |
HAAKJHDLCDIVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphtho[2,1-b]furan-2-carboxylic acid hydrazide with phenyl isocyanate, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole derivatives have applications in the pharmaceutical industry due to their diverse biological and pharmacological activities . These compounds have shown potential as antimicrobial, antifungal, anticonvulsant, anti-inflammatory, analgesic, and antitumor agents . Additionally, they may act as HIV reverse transcriptase inhibitors .
Synthesis and reactions
- Synthesis of 2-hydroxy-1-naphthaldehyde : 2-Naphthol is dissolved in ethanol, and NaOH in water is added while stirring. Chloroform is added dropwise, and the reaction mixture is stirred for approximately 2 hours before being poured into ice .
- Synthesis of ethyl naphtho[2,1-b]furan-2-carboxylate : 2-hydroxy-1-naphthaldehyde is dissolved in N, N-dimethylformamide, and ethyl chloroacetate and anhydrous potassium carbonate are added. The mixture is refluxed for 24 hours, filtered, and washed with DMF. The filtrate is concentrated, poured into ice water, and the resulting solid is collected and recrystallized from ethanol . The IR spectrum of this compound exhibits an absorption band at 1732 cm-1 due to the C=O of the ester group. The 1H NMR spectrum (CDCl3) shows a triplet at d 1.5 for -CH3 protons, a quartet at δ 4.5 for –CH2 protons, and a multiplet at δ 7.6-8.2 integrating for 7 aromatic protons .
- Synthesis of naphtho[2,1-b]furan-2-carbohydrazide : Ethyl naphtho[2,1-b]furo-2-carboxylate is reacted with hydrazine hydrate in ethanol with concentrated HCl and refluxed for 2 hours. After cooling, the resulting solid is filtered, dried, and recrystallized from ethanol . The IR spectrum exhibits a broad absorption band at 3304-2969 cm-1 due to NH2 and a sharp absorption band at 1657 cm-1 due to the C=O group .
- Synthesis of N'-[(4-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide : Reacting naphtho[2,1-b]furan-2-carbohydrazide with anisaldehyde in ethanol at reflux temperature in the presence of Conc. HCl yields N’-[(4-methoxyphenyl) methylidene]naphtho[2,1-b]furan-2-carbohydrazide . The IR spectrum exhibits a broad absorption band at 3300-2970 cm-1 due to NH, a sharp absorption band at 1652 cm-1 due to C=O, and a band at 1585 cm-1 due to C=N. The 1H NMR spectrum (CDCl3) shows a singlet at δ 3.9 integrating for 3-OCH3 protons and a singlet at d 4.4 for 1 NH .
- Synthesis of 2-(naphtho[2,1-b]furan-2-yl)-5-(substituted) phenyl 1,3,4-oxadiazole : N1-[substituted-phenylmethylidene] naphtho[2,1-b]furan-2-carbohydrazide is reacted with iodine and potassium carbonate in DMSO under reflux for 8 hours .
Mechanism of Action
The mechanism of action of 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole depends on its application:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
- Chlorophenyl and Methoxyphenyl Derivatives: Compounds such as 2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-2-oxoethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate () and 6d (4-OCH3 derivative, ) demonstrate that electron-withdrawing groups (e.g., Cl) and electron-donating groups (e.g., OCH3) on the phenyl ring modulate bioactivity. The 4-Cl derivative (6e) showed reduced antimicrobial activity (17–18 mm inhibition zones) compared to the unsubstituted 6a (20 mm), indicating steric or electronic hindrance effects .
- Nitro and Methyl Derivatives: The 3-NO2 derivative (6c) displayed slightly lower activity (19 mm against S. aureus) than 6a, likely due to increased polarity reducing membrane permeability. Conversely, the 4-CH3 derivative (6f) maintained moderate activity (17–18 mm), suggesting alkyl groups may enhance lipophilicity without steric penalties .
Analogues with Alternative Heterocyclic Systems
- Pyrazole-Naphthofuran Hybrids: Compounds like 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazonothiazolidin-4-one (14, ) exhibited superior antibacterial activity (highest in its series) compared to the oxadiazole-naphthofuran hybrids. The thiazolidinone moiety in compound 14 likely enhances hydrogen bonding with bacterial targets .
- However, antimicrobial data for these derivatives are less documented, limiting direct comparison .
- Quinoxaline-Oxadiazole Hybrids: Derivatives like 2-(3-Chloroquinoxaline-2-yl)-5-phenyl-1,3,4-oxadiazole () replace naphthofuran with quinoxaline, broadening antitumor applications. This highlights how varying fused-ring systems diversify biological targets .
Q & A
Q. Methodological Approach :
Perform SAR studies with systematic substitution (e.g., para/meta positions).
Validate target engagement via SPR or fluorescence polarization assays .
How can computational methods predict the binding affinity of this compound to neurological targets like α7 nAChR?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations reveal that the oxadiazole ring acts as a hydrogen bond acceptor with α7 nAChR residues (e.g., Trp149). Substituents like naphthofuran improve π-π stacking with Tyr195, correlating with cognitive enhancement in vivo .
Q. Key Parameters :
- Docking score ≤ -9.0 kcal/mol indicates high affinity.
- MM-PBSA calculations estimate ΔG_binding ≤ -50 kJ/mol for active derivatives .
What crystallographic software (e.g., SHELX) is recommended for refining the structure of this compound, and what challenges arise?
Basic Research Question
SHELXL is widely used for small-molecule refinement. Challenges include:
- Disorder in naphthofuran moieties : Use PART and ISOR commands to model anisotropic displacement .
- Twinned crystals : Apply TWIN/BASF commands for high-quality data (R1 < 5%) .
Advanced Tip : Cross-validate with Olex2 or PLATON to detect missed symmetry operations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
